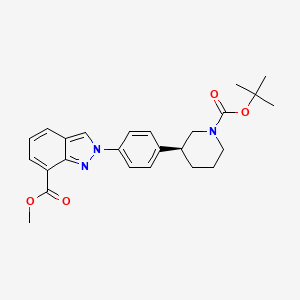![molecular formula C12H19NO3 B1499480 tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)
tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and synthetic applications . This particular compound is notable for its unique structure, which includes a tert-butyl ester group and a hexahydrocyclopenta[c]pyrrole core.
Vorbereitungsmethoden
The synthesis of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields. Industrial production methods often utilize catalytic processes to enhance efficiency and selectivity .
Analyse Chemischer Reaktionen
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron(III) chloride for oxidation and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylates, while substitution reactions can yield N-substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . Industrially, it is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability .
Wirkmechanismus
The mechanism of action of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds such as pyrrolones and pyrrolidinones . These compounds share a similar pyrrole core but differ in their substituents and overall structure. Pyrrolones and pyrrolidinones are also known for their diverse biological activities, including antimicrobial and anticancer properties . The uniqueness of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate lies in its specific tert-butyl ester group and hexahydrocyclopenta[c]pyrrole core, which confer distinct reactivity and stability .
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl (3aR,6aS)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
MZQZNAQWIOWKSR-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)[C@H]2C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B1499408.png)

![5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]](/img/structure/B1499412.png)

![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B1499423.png)

![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)


![(2-Bromofuro[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1499434.png)
